Cas no 692747-23-2 ((4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid)
(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid
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- Inchi: 1S/C16H18O5/c1-4-5-20-12-6-9(2)7-13-15(12)10(3)11(8-14(17)18)16(19)21-13/h6-7H,4-5,8H2,1-3H3,(H,17,18)
- InChI Key: KTNJGBQMZDMDRD-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC(C)=CC(OCCC)=C2C(C)=C1CC(O)=O
(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| OTAVAchemicals | 7218310185-100MG |
2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid |
692747-23-2 | 95% | 100MG |
$250 | 2023-07-08 | |
| OTAVAchemicals | 7218310185-250MG |
2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid |
692747-23-2 | 95% | 250MG |
$300 | 2023-07-08 | |
| OTAVAchemicals | 7218310185-500MG |
2-(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid |
692747-23-2 | 95% | 500MG |
$375 | 2023-07-08 |
(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid
Comprehensive Overview of (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid (CAS No. 692747-23-2)
(4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid, with the CAS number 692747-23-2, is a specialized organic compound belonging to the coumarin derivative family. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. The chromen-3-yl acetic acid backbone, combined with 4,7-dimethyl and 5-propoxy substituents, contributes to its distinct chemical behavior, making it a subject of interest for researchers and industry professionals alike.
One of the most frequently searched questions about this compound is: "What are the applications of (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid?" Studies suggest that this molecule exhibits promising bioactive properties, particularly in the development of anti-inflammatory and antioxidant agents. Its coumarin core is known for its ability to interact with biological targets, which aligns with the growing demand for natural-derived therapeutic compounds. Additionally, its propoxy group enhances solubility, a critical factor in drug formulation—a topic highly relevant to modern pharmaceutical research.
Another trending topic linked to CAS 692747-23-2 is its role in green chemistry and sustainable synthesis. Researchers are exploring eco-friendly methods to synthesize this compound, addressing the global push for reduced environmental impact in chemical production. The 2-oxo-2H-chromen scaffold is also being investigated for its fluorescence properties, which could revolutionize applications in bioimaging and sensor technologies—areas experiencing rapid growth due to advancements in nanotechnology.
From a structural perspective, the acetic acid moiety in this compound allows for further functionalization, making it a versatile intermediate in organic synthesis. This adaptability is particularly valuable in medicinal chemistry, where slight modifications can lead to significant changes in pharmacological activity. The 4,7-dimethyl substitution further stabilizes the molecule, a feature often discussed in forums focused on drug stability and formulation optimization.
In the context of analytical chemistry, 692747-23-2 poses interesting challenges due to its unique chromophore characteristics. Techniques like HPLC and mass spectrometry are frequently employed to study its purity and degradation pathways—a subject of high relevance to quality control laboratories. The compound’s UV absorption properties also make it a candidate for use in photoprotective materials, aligning with the rising interest in UV-blocking technologies for skincare and coatings.
As the scientific community continues to explore coumarin derivatives, (4,7-dimethyl-2-oxo-5-propoxy-2H-chromen-3-yl)acetic acid stands out for its multifaceted potential. Whether in drug discovery, material science, or environmental applications, this compound exemplifies the intersection of innovation and practicality. Its study not only addresses current industrial needs but also opens doors to future breakthroughs, making it a compelling focus for ongoing research.
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